molecular formula C20H22N4O6 B11704751 N,N'-hexane-1,6-diylbis(4-nitrobenzamide)

N,N'-hexane-1,6-diylbis(4-nitrobenzamide)

Cat. No.: B11704751
M. Wt: 414.4 g/mol
InChI Key: AIOTYVOXPSISBM-UHFFFAOYSA-N
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Description

4-NITRO-N-{6-[(4-NITROPHENYL)FORMAMIDO]HEXYL}BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with nitro groups and a formamidohexyl chain, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-{6-[(4-NITROPHENYL)FORMAMIDO]HEXYL}BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive nitro compounds and the need for precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-{6-[(4-NITROPHENYL)FORMAMIDO]HEXYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include various derivatives of the original compound, such as amines from reduction or halogenated products from substitution reactions .

Scientific Research Applications

4-NITRO-N-{6-[(4-NITROPHENYL)FORMAMIDO]HEXYL}BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-NITRO-N-{6-[(4-NITROPHENYL)FORMAMIDO]HEXYL}BENZAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the formamidohexyl chain may facilitate binding to proteins or other biomolecules. These interactions can modulate biological pathways and result in various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-NITRO-N-{6-[(4-NITROPHENYL)FORMAMIDO]HEXYL}BENZAMIDE is unique due to its combination of nitro groups and the formamidohexyl chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C20H22N4O6

Molecular Weight

414.4 g/mol

IUPAC Name

4-nitro-N-[6-[(4-nitrobenzoyl)amino]hexyl]benzamide

InChI

InChI=1S/C20H22N4O6/c25-19(15-5-9-17(10-6-15)23(27)28)21-13-3-1-2-4-14-22-20(26)16-7-11-18(12-8-16)24(29)30/h5-12H,1-4,13-14H2,(H,21,25)(H,22,26)

InChI Key

AIOTYVOXPSISBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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